molecular formula C10H5BrFNO2S B14862857 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid

4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid

Cat. No.: B14862857
M. Wt: 302.12 g/mol
InChI Key: WKAGTQSLCJHKLY-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromine and fluorine substituents. One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring. Subsequent bromination and fluorination steps are carried out using bromine and fluorine sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Comparison: 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influences its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H5BrFNO2S

Molecular Weight

302.12 g/mol

IUPAC Name

4-(3-bromo-5-fluorophenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2S/c11-6-1-5(2-7(12)3-6)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15)

InChI Key

WKAGTQSLCJHKLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=CSC(=N2)C(=O)O

Origin of Product

United States

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